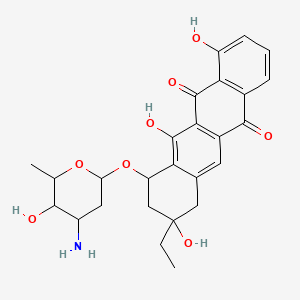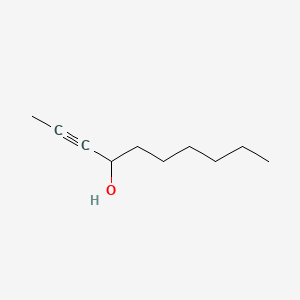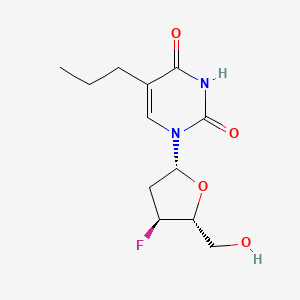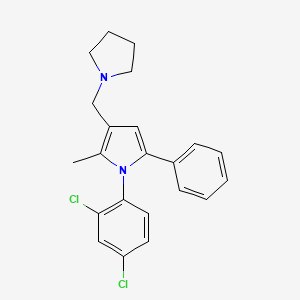
1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- is a complex organic compound featuring a pyrrole ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through cyclization reactions, followed by the introduction of substituents via electrophilic aromatic substitution or nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as conductive polymers or organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)-
- 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)-
- 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)-
Uniqueness
The uniqueness of 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
146204-58-2 |
|---|---|
Fórmula molecular |
C22H22Cl2N2 |
Peso molecular |
385.3 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(pyrrolidin-1-ylmethyl)pyrrole |
InChI |
InChI=1S/C22H22Cl2N2/c1-16-18(15-25-11-5-6-12-25)13-22(17-7-3-2-4-8-17)26(16)21-10-9-19(23)14-20(21)24/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3 |
Clave InChI |
HUCXUACOAARZJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(N1C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3)CN4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



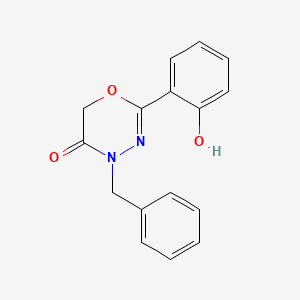
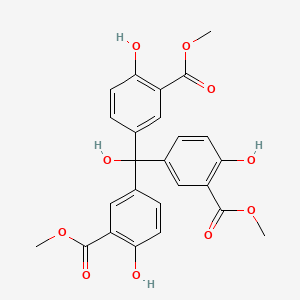
![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)
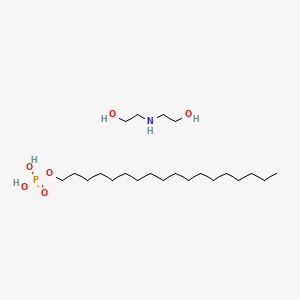

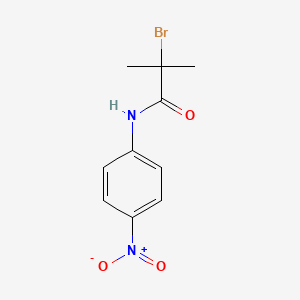
![2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione](/img/structure/B12796351.png)
![N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide](/img/structure/B12796358.png)

